REACTION_CXSMILES
|
C(C1C=C(C=CC2C=C(C)C([C:20]3[C:25](C)=[CH:24][N:23]=[CH:22][C:21]=3C)=C(C)C=2)C=C(C(C)(C)C)C=1O)(C)(C)C.[I:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>C(Cl)Cl>[I-:34].[CH2:35]([N+:23]1[CH:22]=[CH:21][CH:20]=[CH:25][CH:24]=1)[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42] |f:3.4|
|
Name
|
13
|
Quantity
|
0.15 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C=CC1=CC(=C(C(=C1)C)C1=C(C=NC=C1C)C)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
ICCCCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at 80° C. under N2 for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was next concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with hexane (20 mL)
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
[I-].C(CCCCCCC)[N+]1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.211 g | |
YIELD: PERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |